

Technical Guide: Physicochemical Properties of N-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-methyl-N-phenylpropanamide**

Cat. No.: **B186507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-methyl-N-phenylpropanamide** (CAS No: 5827-78-1). The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a detailed summary of quantitative physicochemical data, generalized experimental protocols for the determination of these properties, and logical workflow diagrams to illustrate key processes in its characterization and synthesis.

Introduction

N-methyl-N-phenylpropanamide is a tertiary amide with the molecular formula $C_{10}H_{13}NO$. Its structure, featuring a propanoyl group attached to a nitrogen atom that is also bonded to a methyl group and a phenyl ring, imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Understanding these properties is fundamental for its application in organic synthesis, medicinal chemistry, and materials science. This guide consolidates available data on its physical properties and outlines the standard methodologies for their experimental determination.

Chemical Identity

Identifier	Value
IUPAC Name	N-methyl-N-phenylpropanamide[1]
CAS Number	5827-78-1[1]
Molecular Formula	C ₁₀ H ₁₃ NO[1]
SMILES	CCC(=O)N(C)C1=CC=CC=C1[1]
InChI Key	HNCDGGUYKIJTLE-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical properties of **N-methyl-N-phenylpropanamide** are summarized in the table below. These parameters are essential for predicting its behavior in different environments, designing reaction conditions, and developing purification methods.

Property	Value
Molecular Weight	163.22 g/mol [1]
Melting Point	57-57.5 °C
Boiling Point	245.4 °C at 760 mmHg
Density	1.035 g/cm ³
Flash Point	101.4 °C
Refractive Index	1.545
Vapor Pressure	0.0288 mmHg at 25°C
LogP	2.05940

Experimental Protocols for Property Determination

While specific experimental reports for the determination of all physical properties of **N-methyl-N-phenylpropanamide** are not readily available in the public domain, this section outlines generalized, standard protocols for measuring the key physical properties of a solid organic compound like **N-methyl-N-phenylpropanamide**.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like **N-methyl-N-phenylpropanamide**, a sharp melting point range is expected for a pure sample.

Methodology:

- Sample Preparation: A small amount of the crystalline **N-methyl-N-phenylpropanamide** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][3]
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2][3]

Boiling Point Determination

Given its high boiling point, the determination would typically be carried out under reduced pressure to prevent decomposition.

Methodology:

- Apparatus: A distillation setup equipped with a vacuum pump, a manometer, and a heating mantle is used.
- Procedure:
 - A sample of **N-methyl-N-phenylpropanamide** is placed in a round-bottom flask.
 - The system is evacuated to the desired pressure, which is monitored by the manometer.

- The sample is heated gradually until a steady reflux is observed, and the temperature of the vapor is recorded as the boiling point at that specific pressure.

Density Determination

The density of solid organic compounds can be determined using various methods. The pycnometer method is a common and accurate technique.

Methodology:

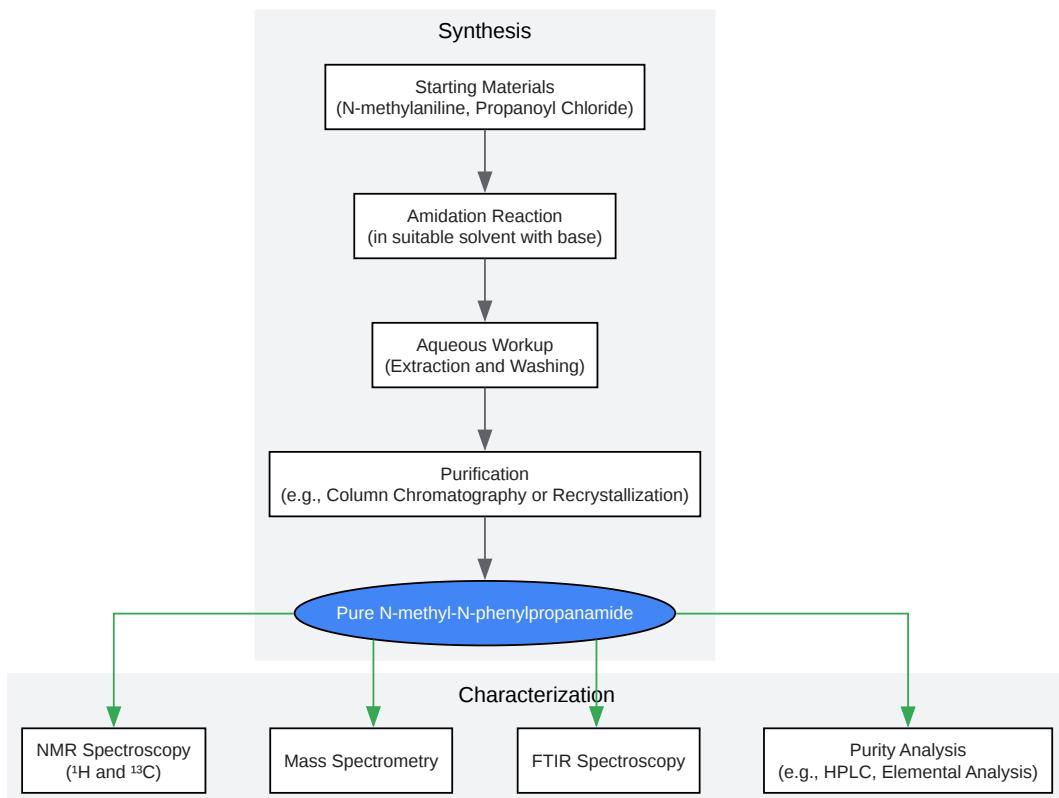
- Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a liquid of known density in which the compound is insoluble (e.g., a saturated hydrocarbon).
- Procedure:
 - The mass of the empty, dry pycnometer is determined.
 - A sample of **N-methyl-N-phenylpropanamide** is added to the pycnometer, and the total mass is measured.
 - The pycnometer is then filled with the liquid of known density, and the mass is measured again.
 - Finally, the pycnometer is emptied, cleaned, and filled only with the liquid of known density, and its mass is determined.
 - The density of the solid is calculated using the masses and the known density of the liquid.

[4][5]

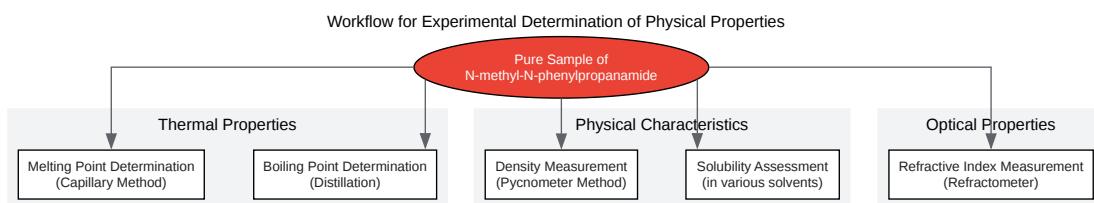
Solubility Determination

The solubility of **N-methyl-N-phenylpropanamide** can be qualitatively and quantitatively assessed in various solvents.

Methodology:


- Qualitative Assessment:

- A small, measured amount of **N-methyl-N-phenylpropanamide** (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.).^[6]
- The mixture is agitated vigorously at a constant temperature.^[6]
- The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).^[7]
- Quantitative Assessment (Shake-Flask Method):
 - An excess amount of **N-methyl-N-phenylpropanamide** is added to a known volume of the solvent in a sealed flask.
 - The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove the undissolved solid.
 - The concentration of **N-methyl-N-phenylpropanamide** in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).


Logical Workflow and Process Visualization

Since no specific signaling pathways involving **N-methyl-N-phenylpropanamide** have been identified in the literature, the following diagrams illustrate logical workflows relevant to its synthesis and characterization.

General Workflow for Synthesis and Characterization of N-methyl-N-phenylpropanamide

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and subsequent characterization of **N-methyl-N-phenylpropanamide**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the experimental procedures for determining the key physical properties of **N-methyl-N-phenylpropanamide**.

Conclusion

This technical guide has compiled the essential physicochemical properties of **N-methyl-N-phenylpropanamide** and provided standardized protocols for their determination. The data and methodologies presented herein are intended to support researchers in their endeavors, whether in the synthesis of novel compounds, the development of new pharmaceuticals, or the exploration of advanced materials. The provided workflows offer a logical framework for the synthesis and characterization of this and similar N-substituted amides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methyl-N-phenylpropanamide | C10H13NO | CID 347842 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. chemhaven.org [chemhaven.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-methyl-N-phenylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186507#what-are-the-physical-properties-of-n-methyl-n-phenylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com